molecular formula C11H9ClN2O2 B4975688 N-(3-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 646530-35-0

N-(3-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B4975688
CAS No.: 646530-35-0
M. Wt: 236.65 g/mol
InChI Key: FOZSRWNAOOAWHJ-UHFFFAOYSA-N
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Description

WAY-338119 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-338119 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the use of specific reagents and catalysts under controlled conditions. For instance, the preparation might involve the use of solvents like dichloromethane and methanol, along with catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of WAY-338119 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and purification would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-338119 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions involving WAY-338119 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of WAY-338119 depend on the specific reagents and conditions used

Scientific Research Applications

WAY-338119 has a wide range of scientific research applications:

    Chemistry: It is used to study reaction mechanisms and the effects of different reagents on its structure.

    Biology: Researchers explore its interactions with biological molecules and its potential as a tool for studying cellular processes.

    Medicine: WAY-338119 is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of WAY-338119 involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

WAY-338119 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable structures or biological activities. The comparison can help in understanding the distinct properties and potential advantages of WAY-338119 over other compounds .

Conclusion

WAY-338119 is a versatile compound with significant potential in various scientific fields. Its unique properties and interactions make it a valuable subject of study in chemistry, biology, medicine, and industry. Continued research on this compound could lead to new discoveries and applications, further enhancing our understanding of its capabilities.

If you have any specific questions or need more detailed information on any section, feel free to ask!

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-5-10(14-16-7)11(15)13-9-4-2-3-8(12)6-9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZSRWNAOOAWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372536
Record name ST50876456
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646530-35-0
Record name N-(3-Chlorophenyl)-5-methyl-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646530-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50876456
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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